ent-Kaurane-16beta,19,20-triol

Description

Historical Context and Discovery

The discovery of ent-Kaurane-16β,19,20-triol (CAS: 167898-32-0) is rooted in the broader exploration of ent-kaurane diterpenoids, a class of tetracyclic compounds first identified in the early 20th century. The ent-kaurane skeleton derives its name from Agathis australis (Kauri pine), where the enantiomeric form of kaurene was initially isolated due to its negative optical rotation.

This specific triol variant was first reported in the 21st century from the ethanol extract of Euphorbia ehracteolata, a species within the Euphorbiaceae family. Structural elucidation was achieved through advanced spectroscopic techniques, including 1D/2D NMR and HR-ESI-MS , which confirmed its hydroxyl groups at positions 16β, 19, and 20. The compound’s isolation marked a significant addition to the growing catalog of bioactive diterpenoids from medicinal plants.

Classification within Diterpenoid Natural Products

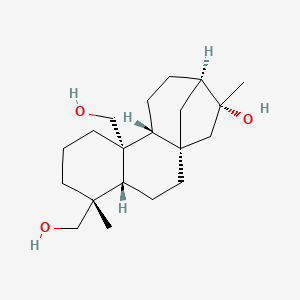

ent-Kaurane-16β,19,20-triol belongs to the ent-kaurane diterpenoid subclass, characterized by a tetracyclic skeleton with a trans-fused bicyclic system. Its structural features include:

- Molecular formula : C$${20}$$H$${34}$$O$$_3$$

- Molecular weight : 322.48 g/mol

- IUPAC name : (1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.0$$^{1,10}$$.0$$^{4,9}$$]hexadecan-14-ol.

The compound’s hydroxylation pattern distinguishes it from simpler ent-kauranes, such as kaurenoic acid (C$${20}$$H$${30}$$O$$_2$$), which lacks the 19- and 20-hydroxyl groups. A comparison of key structural attributes is provided below:

| Feature | ent-Kaurane-16β,19,20-triol | Kaurenoic Acid |

|---|---|---|

| Hydroxyl Groups | 16β, 19, 20 | 19-carboxylic acid |

| Oxidation State | Triol | Diterpenoid carboxylic acid |

| Bioactivity | Under investigation | Anti-inflammatory |

Significance in Natural Product Chemistry

The compound exemplifies the structural diversity of ent-kauranes, which are pivotal in plant biochemistry as intermediates in gibberellin biosynthesis. Its trihydroxylated structure enhances polarity, potentially influencing bioavailability and receptor interactions. While direct pharmacological studies on this triol are limited, related ent-kauranes exhibit:

- Anti-inflammatory properties : Inhibition of cyclooxygenase-2 (COX-2).

- Cytotoxic activity : Against cancer cell lines such as HL-60 and MCF-7.

- Antimicrobial effects : Targeting Gram-positive bacteria.

The compound’s three hydroxyl groups may enable hydrogen bonding with biological targets, a hypothesis supported by molecular docking studies of analogous structures.

Taxonomic Distribution and Occurrence

ent-Kaurane-16β,19,20-triol has been isolated exclusively from Euphorbia ehracteolata, a herbaceous plant used in traditional medicine for treating respiratory and gastrointestinal ailments. However, structurally related ent-kauranes are distributed across multiple families:

This taxonomic specificity underscores the role of ecological and evolutionary factors in diterpenoid biosynthesis. In Euphorbia, the compound likely contributes to chemical defense mechanisms against herbivores or pathogens.

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)7-3-8-20(13-22)15(17)6-9-19-10-14(4-5-16(19)20)18(2,23)11-19/h14-16,21-23H,3-13H2,1-2H3/t14-,15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFORYGXRNFDDG-VMJIZDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Structurally related ent-kaurane diterpenoids from Annonaceae

Biosynthetic Mechanisms

Chemical Synthesis Strategies

Total Synthesis from ent-Kaurenoic Acid

ent-Kaurenoic acid (ent-kaur-16-en-19-oic acid), a widely available precursor in Annonaceae, serves as a starting material for semi-synthesis. Recent advances highlight the following steps for introducing hydroxyl groups at C-16β and C-20:

-

Epoxidation of the C-15/C-16 double bond : Treatment with meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate.

-

Acid-catalyzed epoxide opening : Hydrolysis with aqueous HCl yields a diol at C-15 and C-16.

-

Selective oxidation at C-20 : Jones reagent (CrO₃/H₂SO₄) oxidizes the C-20 methyl group to a carboxylic acid, followed by reduction with LiAlH₄ to produce the alcohol.

This route remains theoretical but aligns with reported methods for functionalizing ent-kaurane scaffolds.

Microbial Biotransformation

Fungal and bacterial systems have been employed to hydroxylate inert carbons in diterpenoids. For example, Mucor plumbeus introduces hydroxyl groups at C-7β and C-14α in ent-kaurane derivatives. Adapting such systems for C-20 hydroxylation could provide a biocatalytic route to ent-Kaurane-16β,19,20-triol.

Functional Group Modifications

Hydroxylation via Sharpless Dihydroxylation

The Sharpless asymmetric dihydroxylation reaction offers a stereocontrolled method for introducing vicinal diols. Applying this to ent-kaur-15-ene derivatives could yield diols at C-15 and C-16, with subsequent oxidation at C-20.

Reductive Amination and Oxidation

A two-step process involving reductive amination of a ketone intermediate (e.g., at C-19) followed by oxidation could install the C-20 hydroxyl group. For instance:

-

Reductive amination : Reaction of 19-keto-ent-kaurane with ammonium acetate and NaBH₃CN produces a secondary amine.

-

Oxidative cleavage : Treatment with OsO₄ and NaIO₄ cleaves the amine to a carbonyl, which is reduced to a hydroxyl group with NaBH₄.

Chemical Reactions Analysis

Types of Reactions: ent-Kaurane-16beta,19,20-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .

Scientific Research Applications

Chemical Applications

Synthesis of Bioactive Compounds

ent-Kaurane-16beta,19,20-triol serves as a valuable starting material for synthesizing other biologically active diterpenoids. Its unique structural features allow chemists to modify its hydroxyl groups to create derivatives with enhanced biological properties. For example, the compound's three hydroxyl groups at positions 16, 19, and 20 make it a versatile precursor for further chemical transformations .

Biological Activities

Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and reduce inflammation in biological models. For instance, it has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

Table 1: Biological Activities of this compound

Medical Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications in treating various diseases. Notably, studies have highlighted its anticancer properties, where this compound has shown efficacy in inhibiting tumor growth in specific cancer cell lines. Additionally, its antiviral activities are being explored in the context of viral infections such as HIV .

Industrial Applications

Natural Product-Based Pharmaceuticals

In the pharmaceutical industry, this compound is utilized in developing natural product-based drugs. Its bioavailability and solubility in organic solvents like chloroform and dimethyl sulfoxide enhance its applicability in drug formulation. Furthermore, its role in agrochemicals is being researched due to its potential as a natural pesticide or herbicide.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics. This study underscores the potential of this compound as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of ent-Kaurane-16beta,19,20-triol involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of kaurane diterpenoids are heavily influenced by hydroxylation patterns and functional group substitutions. Below is a comparative analysis:

Pharmacological and Industrial Relevance

- Drug Development: ent-16α,17-Dihydroxy-19-kauranoic acid is used as a pharmaceutical intermediate, emphasizing the utility of carboxylated kauranes in synthesis .

- Comparative Toxicity : Cholestane triols (e.g., cholestane-3β,5α,6β-triol) promote atherosclerosis via oxidative stress , whereas kaurane triols like ent-Kaurane-16β,19,20-triol may have divergent effects due to distinct ring systems and hydroxyl orientations.

Biological Activity

Ent-Kaurane-16beta,19,20-triol is a member of the kaurane diterpenoid family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly due to its anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetracyclic structure with multiple hydroxyl groups that enhance its solubility and bioavailability. The presence of hydroxyl groups typically correlates with increased biological activity in diterpenoids.

1. Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties. Studies indicate that compounds within the kaurane family can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. For instance, kaurenoic acid has been reported to activate nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation .

2. Antimicrobial Properties

Research highlights the antimicrobial efficacy of kaurane diterpenoids against various pathogens. This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. A study identified several ent-kaurane derivatives with significant antibacterial activity, suggesting that modifications in their chemical structure can enhance their effectiveness .

3. Anticancer Effects

The anticancer potential of this compound is supported by findings that indicate its ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives of kaurane compounds have shown IC50 values lower than standard chemotherapeutics like paclitaxel, indicating strong antiproliferative effects . The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers. This suggests a dual mechanism where it not only suppresses inflammation but also promotes healing responses .

Case Study 2: Anticancer Activity

In vitro studies on human hepatocarcinoma cells demonstrated that this compound induced apoptosis through the caspase pathway. The compound caused cell cycle arrest at the G2/M phase and showed a dose-dependent decrease in cell viability. These findings support its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What methodologies are recommended for isolating ent-Kaurane-16β,19,20-triol from natural sources?

Answer:

- Extraction Protocol : Use polar solvents (e.g., methanol or ethanol) for initial plant material extraction, followed by liquid-liquid partitioning with dichloromethane or ethyl acetate to concentrate diterpenoids .

- Chromatographic Separation : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary fractionation. Final purification can be achieved via reversed-phase HPLC (C18 column, acetonitrile-water gradient) .

- Validation : Confirm purity using TLC (visualization under UV 254 nm or with vanillin-H₂SO₄ spray reagent) and HPLC-DAD (λ = 210–300 nm) .

Q. Table 1: Key Isolation Parameters

| Step | Technique | Conditions | Validation Method |

|---|---|---|---|

| Extraction | Soxhlet | 70% EtOH, 8 hrs | TLC (Rf = 0.3 in CHCl₃:MeOH 9:1) |

| Fractionation | Silica Gel CC | Hexane:EtOAc (gradient 10:1 → 1:1) | HPLC-DAD (95% purity threshold) |

| Purification | Preparative HPLC | C18, 40% acetonitrile/water, 2 mL/min | NMR (absence of extraneous peaks) |

Q. What spectroscopic and computational tools are critical for structural elucidation?

Answer:

- 1D/2D NMR : Assign stereochemistry using NOESY (e.g., 16β-OH spatial proximity to H-15) and HSQC (C-19/C-20 hydroxyl correlations) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular formula (C₂₀H₃₂O₃; [M+H]+ = 321.2432) .

- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration via crystallographic data (e.g., Flack parameter < 0.1) .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

Answer:

- Standardized Assays : Follow OECD guidelines for cytotoxicity (e.g., MTT assay with HepG2 cells, 48-hour exposure) and anti-inflammatory activity (LPS-induced TNF-α suppression in RAW 264.7 macrophages) .

- Positive Controls : Include dexamethasone (anti-inflammatory) and doxorubicin (cytotoxicity) to validate assay sensitivity .

- Triplicate Runs : Perform experiments in triplicate, with independent replicates on different days to account for batch variability .

Advanced Research Questions

Q. How should researchers address conflicting NMR data between synthetic and natural ent-Kaurane-16β,19,20-triol?

Answer:

- Purity Verification : Re-examine both samples via HPLC-MS to rule out contaminants (e.g., oxidation byproducts) .

- Solvent Effects : Compare NMR spectra in identical deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) to identify chemical shift discrepancies .

- Stereochemical Reassessment : Use electronic circular dichroism (ECD) to confirm absolute configuration if X-ray data are unavailable .

Q. What strategies improve low yields in semi-synthetic derivatization of this compound?

Answer:

- Catalytic Optimization : Test Lewis acids (e.g., BF₃·Et₂O) for hydroxyl group activation during acetylation or glycosylation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional heating) while maintaining regioselectivity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from dehydration) and adjust protecting groups accordingly .

Q. How to resolve discrepancies in reported bioactivity between in vitro and in vivo models?

Answer:

- Pharmacokinetic Profiling : Assess compound stability in plasma (e.g., t₁/₂ < 2 hrs may explain poor in vivo efficacy) and use prodrug strategies .

- Dose Escalation Studies : Test higher doses in animal models (e.g., murine collagen-induced arthritis) with bioavailability enhancers (e.g., cyclodextrin complexes) .

- Mechanistic Triangulation : Combine transcriptomics (RNA-seq of treated tissues) and metabolomics (UPLC-QTOF-MS) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.